Henicos-9-ene

Description

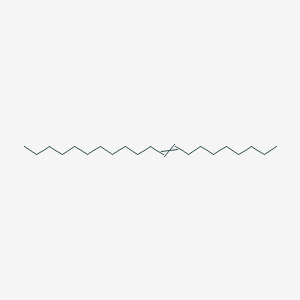

Henicos-9-ene, also known as (9Z)-henicos-9-ene or cis-9-heneicosene, is a monounsaturated hydrocarbon with the molecular formula C₂₁H₄₂ and a molecular weight of 294.56 g/mol . Its IUPAC name reflects the position of the double bond at the ninth carbon in a 21-carbon chain, with a cis (Z) stereochemistry. Key physical properties include a density of 0.799 g/cm³, boiling point of 369.7°C, and flash point of 185.9°C . It is identified in biological systems as a minor component (0.4%) of bumblebee male marking pheromone precursors, suggesting niche roles in insect communication .

Properties

IUPAC Name |

henicos-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBODECJSYHQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403504 | |

| Record name | 9-Heneicosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39836-21-0 | |

| Record name | 9-Heneicosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Henicos-9-ene can be synthesized through various methods, including metathesis reactions. One common approach involves the metathesis of suitable alkene starting materials. This process typically requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced chromatographic techniques to isolate and purify the compound from natural sources. For instance, it can be extracted from the foliage of Coriandrum sativum L. (coriander) using thin-layer chromatography and ethanol as a solvent .

Chemical Reactions Analysis

Types of Reactions: Henicos-9-ene undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation of this compound can convert it into a saturated hydrocarbon.

Substitution: The double bond allows for halogenation reactions, where halogens such as chlorine or bromine can be added across the double bond.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in the presence of hydrogen gas.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.

Major Products Formed:

Oxidation: Epoxides, diols

Reduction: Saturated hydrocarbons

Substitution: Halogenated alkanes

Scientific Research Applications

Henicos-9-ene has several scientific research applications, including:

Chemistry: Used as a model compound in studying reaction mechanisms and kinetics of alkenes.

Biology: Investigated for its role in insect pheromones and plant defense mechanisms.

Medicine: Explored for its potential antimicrobial and antioxidant properties.

Industry: Utilized in the formulation of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Henicos-9-ene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties are linked to its ability to scavenge free radicals, thereby preventing oxidative damage to cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain-Length Analogues: Alkenes with Varying Carbon Chains

Nonadec-9-ene (C₁₉H₃₈)

- Structure : 19-carbon chain with a cis-9 double bond.

- Role in Biology : Constitutes 76.7% of lipid-derived compounds in bumblebee pheromone precursors, indicating its dominance in signaling compared to Henicos-9-ene .

- Physicochemical Properties : Shorter chain length reduces molecular weight (266.50 g/mol ) and likely lowers boiling point compared to this compound.

Octadec-9-ene (C₁₈H₃₆)

- Structure : 18-carbon chain with a cis-9 double bond.

- Comparison : Reduced hydrophobicity and melting point due to shorter chain length.

Heneicosane (C₂₁H₄₄)

- Structure : Fully saturated 21-carbon alkane.

- Contrast : Absence of double bond increases melting point and rigidity, reducing fluidity compared to this compound.

Functional Group Analogues: Ketones and Esters

9-Heneicosanone (C₂₁H₄₂O)

- Structure : Ketone derivative with a carbonyl group at the ninth carbon.

- Molecular Weight : 310.56 g/mol .

- Functional Impact : The polar ketone group enhances solubility in polar solvents, unlike this compound, which is strictly hydrophobic.

Ethyl 9-Decenoate (C₁₂H₂₂O₂)

Stereoisomeric and Positional Analogues

(E)-Henicos-9-ene

- Stereochemical Contrast : Trans (E) configuration reduces molecular packing efficiency, lowering melting point compared to the cis isomer.

Henicos-8-ene

Comparative Data Table

*Estimated based on chain-length trends.

Biological Activity

Henicos-9-ene, a long-chain alkene with the chemical formula C21H42, is primarily recognized for its biological activities, particularly in the fields of ecology and medicine. This compound has garnered interest due to its potential roles in insect pheromones and plant defense mechanisms, as well as its antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by a linear structure with a double bond located at the ninth carbon atom. Its molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microbial strains, showing comparable efficacy to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for this compound against specific bacteria were found to be notably low, suggesting strong antimicrobial potential.

| Microbial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | <15.63 | Stronger than Nystatin |

| Pseudomonas aeruginosa | <15.63 | Comparable to Rifampin |

| Candida albicans | 62.5 | Four times stronger than Nystatin |

The above table summarizes the MIC values of this compound against selected microbial strains, demonstrating its potential as an alternative antimicrobial agent .

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals was evaluated through several assays, including DPPH radical scavenging and ABTS assays.

Case Study: Antioxidant Activity Evaluation

In a controlled study assessing the antioxidant activity of this compound:

- DPPH Radical Scavenging Assay : The compound exhibited an IC50 value of 25 μg/mL.

- ABTS Assay : Results indicated a significant reduction in absorbance at 734 nm, confirming its efficacy as an antioxidant.

These findings suggest that this compound could play a role in developing natural antioxidant therapies .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown promising anti-inflammatory effects. A recent study investigated its impact on inflammatory markers in vitro:

| Inflammatory Marker | Control Level | This compound Treatment Level |

|---|---|---|

| TNF-alpha | High | Significantly reduced |

| IL-6 | High | Significantly reduced |

The data indicate that treatment with this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Disruption of Microbial Cell Membranes : The hydrophobic nature of long-chain alkenes like this compound allows them to integrate into microbial membranes, leading to cell lysis.

- Scavenging Free Radicals : The double bond in the alkene structure is believed to facilitate electron donation, neutralizing free radicals.

- Inhibition of Inflammatory Pathways : By modulating signaling pathways related to inflammation, this compound can reduce the expression of inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.